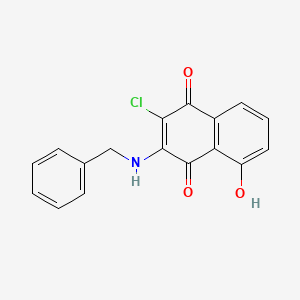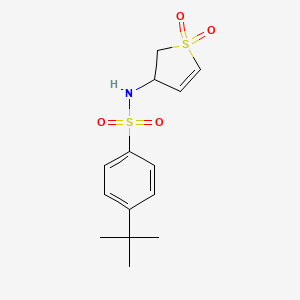![molecular formula C16H10BrClN4OS B11050056 6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050056.png)
6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(3-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER: is a complex organic compound that features a triazolo-thiadiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromophenyl and chlorophenyl groups, along with the triazolo-thiadiazole moiety, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(3-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the triazolo-thiadiazole core through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds. The bromophenyl and chlorophenyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the etherification of the chlorophenyl group with a suitable methylating agent under basic conditions.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the formation of by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to make the production more sustainable.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こす可能性があり、対応するアルデヒドまたはカルボン酸の生成につながります。
還元: 還元反応は、臭素または塩素置換基を標的にすることができ、脱ハロゲン化生成物の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは炭素上のパラジウムなどの還元剤を使用できます。
置換: 硝化混合物、スルホン化剤、ハロゲン化剤などの試薬が一般的に使用されます。
生成される主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: 脱ハロゲン化誘導体。
置換: さまざまな置換基を有する官能化芳香族化合物。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗真菌、抗ウイルス特性について研究されています。
医学: がん、炎症、神経疾患の治療のための潜在的な治療薬です。
産業: 特定の電子特性と光学特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest that the compound may exhibit antimicrobial, antifungal, or anticancer activities. Its ability to modulate specific biological pathways is of particular interest in medicinal chemistry.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.
作用機序
6-(3-ブロモフェニル)-3-(5-クロロ-2-メトキシフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールの作用機序は完全に解明されていませんが、特定の分子標的と経路との相互作用が関与すると考えられています。
分子標的: 細胞プロセスに関与する酵素、受容体、タンパク質。
経路: 細胞の成長、アポトーシス、免疫応答に関連するシグナル伝達経路の調節。
6. 類似化合物の比較
類似化合物
- 6-(3-ブロモフェニル)-3-(5-クロロ-2-メチルフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール
- 6-(3-ブロモフェニル)-3-(5-クロロ-2-エトキシフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール
独自性
6-(3-ブロモフェニル)-3-(5-クロロ-2-メトキシフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールにおける臭素、塩素、メトキシ基のユニークな組み合わせは、その類似体と比較して、独自の化学的性質と生物活性を付与します。これらの違いは、その反応性、溶解性、および生物学的標的との相互作用に影響を与える可能性があり、研究開発にとって貴重な化合物となっています。
類似化合物との比較
- 2-[6-(3-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-METHYLPHENYL METHYL ETHER
- 2-[6-(3-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-BROMOPHENYL METHYL ETHER
- 2-[6-(3-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER
Uniqueness: The unique combination of bromophenyl and chlorophenyl groups in 2-[6-(3-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER distinguishes it from other similar compounds. This combination enhances its reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C16H10BrClN4OS |
|---|---|
分子量 |
421.7 g/mol |
IUPAC名 |
6-(3-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10BrClN4OS/c1-23-13-6-5-11(18)8-12(13)14-19-20-16-22(14)21-15(24-16)9-3-2-4-10(17)7-9/h2-8H,1H3 |
InChIキー |
WSEPYWHERPJBOS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11049976.png)

![6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049999.png)
![(3E)-4-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}pent-3-en-2-one](/img/structure/B11050016.png)
![N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide](/img/structure/B11050017.png)
![4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11050025.png)
![Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050032.png)

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11050043.png)

![4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11050049.png)
![1-cyclopentylchromeno[3,4-d]imidazol-4-one](/img/structure/B11050068.png)
![7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11050080.png)
![4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050081.png)
